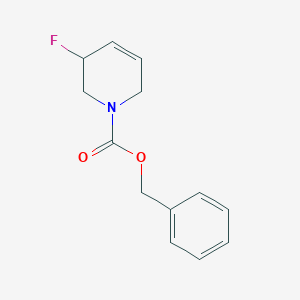

Benzyl 3-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate

Beschreibung

Benzyl 3-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate is a fluorinated heterocyclic compound featuring a six-membered tetrahydropyridine ring with a fluorine substituent at position 3 and a benzyloxycarbonyl (Cbz) group at position 1. Fluorinated tetrahydropyridines are often explored as intermediates for pharmaceuticals due to their ability to modulate pharmacokinetic properties, such as metabolic stability and bioavailability . The presence of fluorine, a bioisostere for hydrogen or hydroxyl groups, can enhance binding affinity and selectivity in drug-target interactions .

Eigenschaften

IUPAC Name |

benzyl 3-fluoro-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-7,12H,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERNXLLMQDGBRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(CN1C(=O)OCC2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Tetrahydropyridines (thps), a class of compounds to which this molecule belongs, have been found to interact with a variety of biological targets.

Mode of Action

Thps are known to interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, or modulating ion channels.

Biochemical Pathways

Thps have been associated with a range of biological activities, suggesting that they may impact multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy.

Result of Action

Thps have been found to possess biologically active properties, suggesting that they may induce a range of molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets.

Biochemische Analyse

Biochemical Properties

Benzyl 3-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the primary interactions involves monoamine oxidase enzymes, specifically monoamine oxidase A and monoamine oxidase B. These enzymes are responsible for the oxidative deamination of monoamines, which are crucial neurotransmitters in the central nervous system. This compound acts as an inhibitor of these enzymes, thereby modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. This inhibition can lead to increased levels of these neurotransmitters, which may have therapeutic implications for conditions such as depression and Parkinson’s disease.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound has been shown to influence cell signaling pathways, particularly those involving neurotransmitter regulation. By inhibiting monoamine oxidase enzymes, this compound increases the availability of neurotransmitters, which can enhance synaptic transmission and improve neuronal communication. Additionally, this compound may affect gene expression by altering the transcriptional activity of genes involved in neurotransmitter synthesis and degradation. In non-neuronal cells, this compound may impact cellular metabolism by modulating the activity of metabolic enzymes and influencing energy production pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the binding of the compound to the active site of monoamine oxidase enzymes, leading to competitive inhibition. This binding prevents the enzymes from interacting with their natural substrates, thereby reducing the breakdown of neurotransmitters. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, further influencing cellular signaling and neurotransmitter dynamics. The compound’s ability to modulate gene expression is likely mediated through its effects on transcription factors and epigenetic regulators, which can alter the transcriptional landscape of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a reduction in its efficacy. Studies have shown that this compound remains stable at room temperature but may degrade when exposed to light or extreme pH conditions. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, with prolonged inhibition of monoamine oxidase activity and persistent changes in neurotransmitter levels.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits monoamine oxidase enzymes without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses exceeding this threshold can lead to detrimental outcomes. These findings highlight the importance of dose optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. The compound interacts with enzymes such as monoamine oxidase A and monoamine oxidase B, which are key players in the catabolism of monoamines. Additionally, this compound may influence the activity of other metabolic enzymes, such as catechol-O-methyltransferase and aldehyde dehydrogenase, further modulating neurotransmitter levels and metabolic flux. The compound’s effects on metabolite levels are evident in its ability to increase the concentrations of dopamine, serotonin, and norepinephrine in the brain.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is likely transported across cell membranes via specific transporters, such as organic cation transporters and monoamine transporters. Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is determined by factors such as blood-brain barrier permeability and tissue-specific expression of transporters.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is likely localized to specific cellular compartments, such as the mitochondria, where monoamine oxidase enzymes are predominantly found. Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its inhibitory effects on monoamine oxidase activity. Additionally, the compound’s localization to other organelles, such as the endoplasmic reticulum and lysosomes, may influence its interactions with other biomolecules and its overall cellular effects.

Biologische Aktivität

Benzyl 3-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate (C13H14FNO2) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, pharmacokinetics, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C13H14FNO2

- Molecular Weight : 235.25 g/mol

- CAS Number : 1419101-03-3

This compound belongs to the class of tetrahydropyridines (THPs), which are known for their ability to modulate various biological targets. The primary mechanism involves the inhibition of monoamine oxidase (MAO) enzymes:

- Inhibition of Monoamine Oxidase :

- MAO-A and MAO-B : The compound acts as a competitive inhibitor of these enzymes, leading to increased levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the central nervous system .

- Impact on Neurotransmission : By inhibiting MAO activity, this compound enhances synaptic transmission and neuronal communication, which may have implications for treating mood disorders and neurodegenerative diseases.

Biochemical Pathways

The interaction of this compound with biological systems suggests involvement in multiple biochemical pathways:

- Neurotransmitter Regulation : Increases in neurotransmitter availability can lead to improved mood and cognitive function.

- Cellular Effects : Studies indicate that this compound influences cell signaling pathways related to neuroprotection and neurogenesis .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application:

- Stability : The compound remains stable at room temperature but may degrade under extreme pH or light exposure.

- Dosage Effects : In animal models, low doses effectively inhibit MAO without significant adverse effects; however, higher doses may lead to neurotoxicity or hepatotoxicity.

Case Studies and Research Findings

Recent studies have demonstrated the biological activity of this compound across various contexts:

Table 1: Summary of Biological Activities

Notable Findings

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Tetrahydropyridine and Pyrrolidine Derivatives

*Estimated based on positional isomerism.

Key Observations:

Fluorine Position: The target compound’s 3-fluoro substitution contrasts with the 5-fluoro isomer (), which may alter ring conformation and electronic properties. Geminal difluorination in pyrrolidine derivatives () enhances metabolic resistance but reduces ring flexibility .

Ring Size: Tetrahydropyridine (6-membered) vs. pyrrolidine (5-membered) rings influence steric and electronic environments. Larger rings may offer more binding sites for biological targets .

Substituent Effects: Ethyl esters () vs. benzyl esters () affect lipophilicity and hydrolysis rates, impacting drug delivery .

Vorbereitungsmethoden

Fluorination of N-Protected 2-Piperideines

A key method for synthesizing 3-fluoro-substituted tetrahydropyridines involves the fluorination of N-protected 2-piperideines using electrophilic fluorinating agents such as Selectfluor®. This approach was detailed in research from University College Dublin, where a series of 1-carbonyloxy and 1-sulfonyl 2-piperideines were reacted with Selectfluor® to generate 3-fluoro-2-methoxypiperidines, which are structurally related to the target compound.

- Starting Material Preparation : Differentially N-protected 2-piperideines are synthesized from 5-aminopentan-1-ol via initial N-derivatization followed by oxidation-cyclisation-dehydration sequences.

- Fluorination Step : The 2-piperideines undergo electrophilic fluorination with Selectfluor® under mild conditions, resulting in regioselective fluorination at the 3-position.

- Subsequent Functionalization : The fluorinated intermediates can be further reacted with nucleophiles such as allyltrimethylsilane in the presence of Lewis acids (e.g., BF3, TiCl4) to introduce additional substituents while maintaining stereochemical control.

This method is advantageous due to its mild conditions and high selectivity for the 3-fluoro substitution, which is critical for the synthesis of benzyl 3-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate derivatives.

Carbamate Protection and Benzylation

The benzyl carbamate protecting group is introduced typically via reaction of the fluorinated tetrahydropyridine intermediate with benzyl chloroformate or related reagents. This step protects the nitrogen atom and stabilizes the molecule for further synthetic transformations.

- A typical procedure involves dissolving the fluorinated intermediate in an organic solvent such as dichloromethane, cooling the solution, and adding benzyl chloroformate under controlled temperature to avoid side reactions.

- The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the carbamate formation.

- Workup includes aqueous washes, drying over anhydrous magnesium sulfate, and purification by silica gel chromatography.

Alternative Synthesis Routes and Related Compounds

While direct literature on this compound is limited, related synthetic procedures for methyl and other esters of 1-benzyl-1,2,3,6-tetrahydropyridine carboxylates provide useful insights:

| Step | Reagents & Conditions | Yield & Notes |

|---|---|---|

| Formation of methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate | React methyl 1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydro-4-pyridinecarboxylate with 1-chloroethyl chloroformate in dichloromethane under reflux, then methanol and triethylamine treatment | 4.46 g obtained, yellow oily substance; purification by silica gel chromatography |

| Grignard addition | (3-bromophenyl)magnesium bromide in THF at -15°C added slowly to methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate | 1.0 g product after chromatography |

| Reduction with sodium borohydride | Compound dissolved in ethanol/water at 0-20°C for 1 hour | Crude product used without further purification |

| Carbamate formation with 2-(trimethylsilyl)ethyl chloroformate | Reaction in dichloromethane at 0-20°C for 1 hour | 59% yield after purification |

These steps illustrate the complexity and multi-step nature of synthesizing benzyl-protected tetrahydropyridine derivatives, which can be adapted for fluorinated analogues.

Summary Table of Preparation Methods

Research Findings and Considerations

- The use of Selectfluor® as an electrophilic fluorinating agent is well-documented for selective fluorination of piperidine derivatives, providing a practical route to 3-fluorinated tetrahydropyridines with good stereochemical control.

- Protecting groups such as benzyl carbamate are essential for stabilizing nitrogen atoms during fluorination and subsequent transformations.

- Reaction conditions such as temperature control (often 0°C to room temperature) and solvent choice (dichloromethane, tetrahydrofuran) are critical for optimizing yield and selectivity.

- Purification typically involves silica gel chromatography with solvent systems like n-hexane/ethyl acetate to isolate the desired product in high purity.

- The synthesis may require multi-step sequences including oxidation, cyclization, fluorination, and protection, emphasizing the need for careful planning and optimization in research settings.

This detailed overview consolidates diverse research findings and synthetic protocols relevant to the preparation of this compound, highlighting the importance of electrophilic fluorination of N-protected piperideines and subsequent benzyl carbamate formation as central strategies. The methods described provide a foundation for further exploration and application in pharmaceutical and synthetic organic chemistry contexts.

Q & A

Q. What are the standard synthetic routes for preparing Benzyl 3-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate?

The synthesis typically involves multi-step reactions, including condensation and fluorination. For example, similar tetrahydropyridine derivatives are synthesized via nucleophilic substitution or cyclization reactions. Fluorination may employ reagents like Selectfluor™ or DAST under controlled conditions. Purification often uses column chromatography with solvents such as dichloromethane or ethyl acetate. Critical parameters include temperature control (-20°C to room temperature) and anhydrous conditions to minimize side reactions .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR Spectroscopy : To confirm structure, particularly the fluorine atom’s position (¹⁹F NMR) and stereochemistry.

- LC-MS/HPLC : For purity assessment (≥97% as per commercial standards) and molecular weight verification .

- X-ray Crystallography : If crystalline, this resolves absolute configuration, as seen in structurally related piperidine derivatives .

Q. How should researchers handle and store this compound to ensure stability?

Store in sealed containers under inert gas (e.g., argon) at room temperature, away from moisture and light. Use gloves and protective eyewear due to potential reactivity of the fluorinated tetrahydropyridine core. Avoid skin contact, as structural analogs (e.g., MPTP) have shown neurotoxicity .

Advanced Research Questions

Q. How does fluorination at the 3-position influence the compound’s electronic and steric properties?

Fluorine’s electronegativity increases the ring’s electron-withdrawing character, altering reactivity in nucleophilic/electrophilic reactions. Steric effects are minimal but can impact binding affinity in receptor studies. Comparative studies with non-fluorinated analogs show differences in metabolic stability and intermolecular interactions (e.g., hydrogen bonding) .

Q. What strategies optimize stereochemical control during synthesis?

Chiral auxiliaries or asymmetric catalysis (e.g., palladium-catalyzed fluorination) can achieve enantiomeric excess. For example, (3R,4R)-configured piperidine derivatives require chiral ligands like BINAP or Evans’ oxazolidinones. Continuous monitoring via chiral HPLC ensures fidelity .

Q. How can researchers assess potential neurotoxicity risks in vivo?

Preclinical screening should include:

- Dopaminergic Neuron Assays : MPTP-like compounds selectively damage substantia nigra neurons; similar mechanisms may apply here .

- Metabolite Analysis : Identify if metabolic activation (e.g., via MAO-B) generates toxic intermediates.

- Behavioral Models : Rodent studies monitoring motor deficits or dopamine depletion .

Q. What in vitro assays are suitable for evaluating biological activity?

- Receptor Binding Assays : Radioligand competition (e.g., ³H-spiperone for dopamine receptors).

- Enzyme Inhibition : Fluorine’s impact on binding to targets like kinases or proteases.

- Cellular Uptake Studies : Fluorescent tagging to track intracellular distribution .

Data Contradiction & Validation

Q. How to resolve discrepancies in reported biological activities of similar compounds?

Variability may arise from:

- Stereochemical Differences : Enantiomers often exhibit divergent activities (e.g., (R,R) vs. (S,S) configurations) .

- Assay Conditions : Buffer pH, temperature, or cell line selection (e.g., HEK293 vs. SH-SY5Y).

- Purity Levels : Impurities ≥3% can skew results; validate via orthogonal methods (e.g., NMR + LC-MS) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.